
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C12H6F3N3O2S . It has a molecular weight of 313.26 . The IUPAC name for this compound is 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo [1,5-a]pyrimidine-3-carboxylic acid .
Synthesis Analysis
The synthesis of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been reported . This complex was prepared via the reaction of 3-trifluoromethyl-5-(2-thienyl)pyrazole with KBH4 followed by metathesis with TlNO3 . Another study reported the synthesis of 2-thio-containing pyrimidines and their condensed analogs, which are structurally similar to the compound .
Molecular Structure Analysis
The molecular structure of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been determined by X-ray diffraction . The complex is triclinic, with specific parameters provided .
Chemical Reactions Analysis
The compound could potentially be involved in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents, which could potentially include the compound .
Aplicaciones Científicas De Investigación
Organic Solar Cells (OSCs)
Fluorination of polymer donors is a widely adopted approach to enhance the efficiency of organic solar cells (OSCs). Researchers have synthesized new polymer donors by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit into a typical polymer donor called PBDB-TF. This modification downshifts the highest occupied molecular orbital (HOMO) energy level, resulting in improved open-circuit voltage (Voc) in OSCs. Additionally, trifluoromethylation enhances intermolecular aggregation, leading to better light absorption, charge transport, and morphology. OSCs incorporating PBDB-TF with a TEST unit content of 20% achieved a high Voc of 0.88 V, a large fill factor (FF) of 72.70%, and a best power conversion efficiency (PCE) of 12.02% .
Selective Bromination Reactions
Bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF demonstrates an interesting preference for the β-position of pyrrole over the α-position of thiophene. The solvent plays a crucial role in tuning this selectivity. Additionally, unusual solid-state polymerization (SSP) of β,β′-dibrominate derivatives has been observed, providing insights into synthetic pathways for functional materials .
Fluorescent Materials
A family of 2-(2-thienyl)imidazo[4,5-f][1,10]-phenanthroline (TIP) compounds, designed with large delocalized π systems, has been synthesized. These compounds incorporate alkyl chains and extend different S-, N-, and O-containing aromatic heterocyclic tails. The resulting materials exhibit simultaneous enhancement of fluorescence and other optoelectronic properties, making them promising candidates for applications in sensors, imaging, and displays .
Direcciones Futuras
Propiedades
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSZNBGFKBCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949749 |
Source


|
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
26974-16-3 |
Source


|
| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

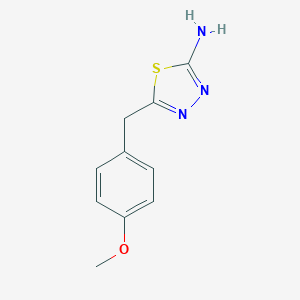
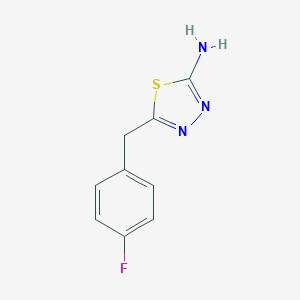
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
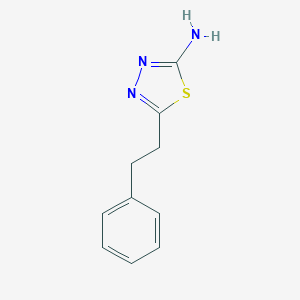
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
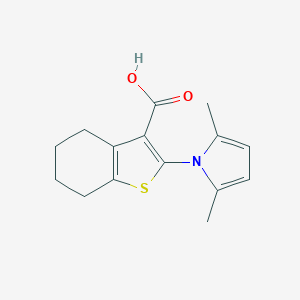
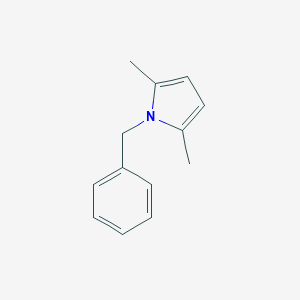


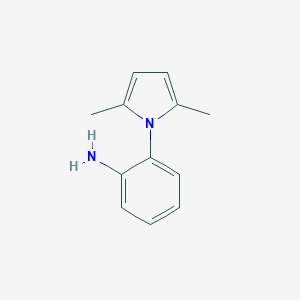
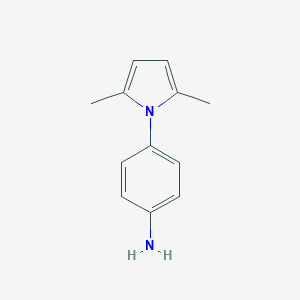
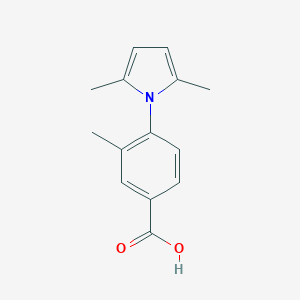
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)